![molecular formula C7H4BrN3O2 B14907971 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)
3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyrimidine ring system with a bromine atom at the 3-position and a carboxylic acid group at the 7-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors followed by bromination. One common method involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the cyclization can be promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, leading to the formation of the imidazo-pyrimidine core, followed by bromination to introduce the bromine atom at the 3-position .
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include continuous flow processes and the use of industrial-grade reagents and solvents.
化学反应分析
Types of Reactions: 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, modifying the functional groups attached to the core structure.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学研究应用
3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, aiding in the understanding of their mechanisms of action.
作用机制
The mechanism of action of 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
相似化合物的比较
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo-pyridine core but differ in the substituents attached to the ring system.
Uniqueness: 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The fused imidazo-pyrimidine ring system also provides a versatile scaffold for further functionalization and derivatization .
属性
分子式 |
C7H4BrN3O2 |
|---|---|
分子量 |
242.03 g/mol |
IUPAC 名称 |
3-bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-9-7-10-4(6(12)13)1-2-11(5)7/h1-3H,(H,12,13) |
InChI 键 |
KHPDDHHEEXPNOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=CN=C2N=C1C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


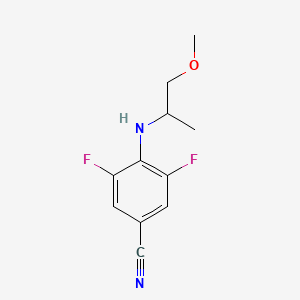

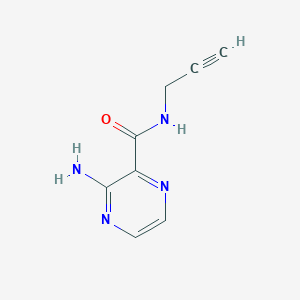
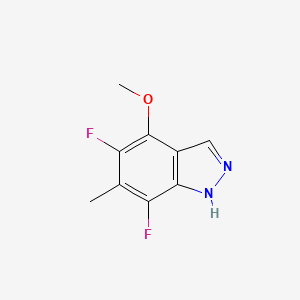
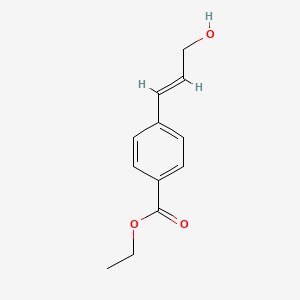
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)


![rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)
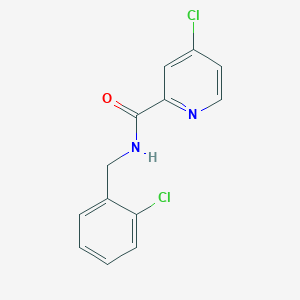
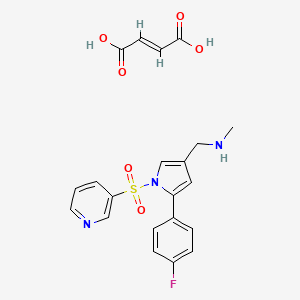
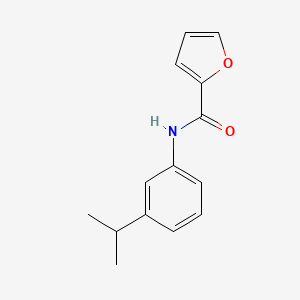
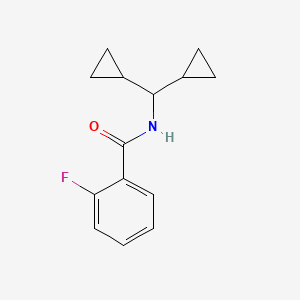
![Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione](/img/structure/B14907982.png)
